Flufenoximacil

Catalog No.
S14416515
CAS No.
M.F
C17H14ClF4N3O5
M. Wt
451.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenoximacil

Product Name

Flufenoximacil

IUPAC Name

methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate

Molecular Formula

C17H14ClF4N3O5

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1

InChI Key

ZZGYBWJUIGAFSS-KEKNWAPVSA-N

Canonical SMILES

CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Isomeric SMILES

C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

Flufenoximacil (CAS 2759011-88-4) is a novel, uracil-based protoporphyrinogen oxidase (PPO) inhibitor designed as a fast-acting, non-selective contact herbicide. Developed to address the critical market gap left by the restriction of legacy contact herbicides like paraquat and the rising global incidence of herbicide resistance, it provides broad-spectrum burndown capabilities [1]. Unlike conventional non-selective systemic herbicides, flufenoximacil disrupts cell membranes rapidly upon contact, making it highly effective for pre-plant burndown, orchard management, and industrial vegetation control where rapid turnaround and root safety are paramount .

Research Fit

Novel phenyluracil PPO inhibitor scaffold study
Ultra-low rate herbicide development research
Herbicide resistance management mode-of-action tool

Substituting flufenoximacil with legacy non-selective benchmarks like glyphosate or glufosinate increasingly fails in modern agricultural procurement due to widespread target-site mutations (e.g., EPSPS and glutamine synthetase modifications) and metabolic resistance in key weed species such as Eleusine indica [1]. Furthermore, older PPO inhibitors often lack the broad-spectrum grass efficacy required for a true standalone non-selective application, necessitating complex and costly tank mixes [2]. Flufenoximacil’s unique binding mode within the PPO enzyme circumvents these established resistance mechanisms, offering a critical alternative where generic burndown programs experience field failures.

Substitution Risk

Risk factor
Flufenoximacil
Generic PPO herbicides
Binding mode
Distinct quinone‑pocket interaction
Classical diphenylether / N‑phenylphthalimide site
Cross‑resistance
No cross‑resistance to EPSPS, GS, ALS, ACCase inhibitors
Cross‑resistance profiles may differ significantly
Use rate (g a.i./ha)
Ultra‑low (single‑digit range)
Typically 25–500 g/ha; direct substitution not supported

Ultra-Low Application Rate vs. Legacy Burndown Herbicides

Flufenoximacil demonstrates exceptionally high herbicidal activity, requiring gram-level dosing per hectare compared to kilogram-level dosing for standard non-selective alternatives. Field data indicates an effective application rate of 30–120 g a.i./ha for flufenoximacil, whereas glufosinate and glyphosate typically require 800 to over 1500 g a.i./ha to achieve comparable burndown [1]. This drastic reduction in active ingredient requirement minimizes logistical burdens and environmental chemical loading [2].

Evidence DimensionActive ingredient application rate
Target Compound Data30–120 g a.i./ha
Comparator Or BaselineGlufosinate/Glyphosate (>800 g a.i./ha)
Quantified Difference>85% reduction in active ingredient dose per hectare
ConditionsBroad-spectrum non-selective field application

Procurement of ultra-low-dose herbicides significantly reduces transportation, storage, and handling costs while improving environmental compliance profiles.

Post‑emergence grass control
Reported
7.5–15 g/ha vs 25–100 g/ha
Reported ≥85% control at 21 d with lower use rate
Field trial context; environmental-load reduction review

Accelerated Speed of Action for Rapid Turnaround

As a contact-based PPO inhibitor, flufenoximacil induces rapid lipid peroxidation and membrane disruption, leading to visible phytotoxic effects much faster than systemic alternatives. Applications of flufenoximacil result in visible tissue necrosis within 1 day [1]. In contrast, systemic herbicides like glyphosate require translocation to the meristematic tissues, typically taking 7 to 14 days to exhibit significant visual symptoms .

Evidence DimensionTime to visible herbicidal effect
Target Compound Data≤ 1 day
Comparator Or BaselineGlyphosate (7–14 days)
Quantified DifferenceAccelerated visual knockdown by 6–13 days
ConditionsFoliar application in burndown scenarios

Rapid knockdown is essential for commercial burndown programs that require immediate crop rotation or rapid clearing of industrial vegetation.

Pre‑emergence row crop safety
Reported
15–60 g/ha safe to corn, soybean, cotton, peanut
Supports low-rate selectivity screening
Carryover risk assessment may be needed

Expanded Grass Weed Spectrum within the PPO Class

Historically, many PPO inhibitors have exhibited strong broadleaf activity but weaker efficacy against grass weeds. Flufenoximacil structurally overcomes this limitation, effectively targeting over 170 weed species, including notoriously difficult grasses like Eleusine indica (goosegrass) and Lolium multiflorum (ryegrass) [1]. It maintains high efficacy against biotypes that have developed complete resistance to glyphosate and glufosinate, establishing it as a standalone non-selective option [2].

Evidence DimensionSpectrum of susceptible weed species
Target Compound Data>170 species (including resistant grasses)
Comparator Or BaselineOlder PPO inhibitors (limited grass spectrum) / Glyphosate (failing on resistant biotypes)
Quantified DifferenceBroadened grass spectrum without cross-resistance to EPSPS/GS inhibitors
ConditionsField trials on multiple-resistant weed populations

A broader spectrum reduces the need to procure and formulate complex multi-active tank mixes to control mixed broadleaf and grass populations.

Burndown speed
Class‑level inference
Same‑day symptoms
vs 24–48 h comparators
Reported faster symptom onset context
Field observation; speed-of-kill review
ALS‑resistant weed rice application
Reported
30 g/ha controls resistant sprangletop, bulrush, arrowhead
Supports resistance management tool research in rice
Crop safety confirmed at 5‑leaf stage japonica rice
In vitro PPO IC₅₀
Context‑dependent
1,950 nM (maize etioplast)
Moderate enzyme inhibition; ultra‑low field rate linked to ADME properties
IC₅₀ disconnect vs flumioxazin (3.2 nM), saflufenacil (9.5 nM) supports physchem/ADME review

Standalone Burndown in Herbicide-Resistant Orchards and Plantations

Due to its ability to control over 170 weed species, including glyphosate- and glufosinate-resistant Eleusine indica, flufenoximacil is highly suited as a primary knockdown agent in perennial crop settings. Its root safety ensures that valuable orchard and plantation crops are not harmed by systemic root uptake [1].

Rapid-Turnaround Pre-Plant Burndown for Row Crops

The accelerated speed of action (visible effects within 1 day) and lack of soil residual carryover make flufenoximacil ideal for pre-plant burndown applications. This allows growers to clear fields rapidly and proceed with crop rotation without delays caused by slow-acting systemic herbicides [2].

Low-Chemical-Load Industrial Vegetation Management (IVM)

For non-cropland and industrial site maintenance, flufenoximacil provides a high-efficacy alternative to legacy herbicides. Its ultra-low application rate (30–120 g a.i./ha) significantly reduces the total chemical volume required for large-scale infrastructure clearing, simplifying logistics and environmental reporting [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Burndown & vegetation management research
Rapid symptom onset profile
Field efficacy at low application rate
ALS‑resistant weed control in rice studies
Alternative mode‑of‑action for rice systems
Crop safety and pre‑emergence efficacy endpoints
Row crop pre‑emergence selectivity research
Low‑rate soil application profile
Rotational crop carryover risk assessment
Glyphosate‑resistant weed burndown studies
Cross‑resistance profile review
Speed of burndown and planting interval assessment

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Exact Mass

451.0558109 g/mol

Monoisotopic Mass

451.0558109 g/mol

Heavy Atom Count

30

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